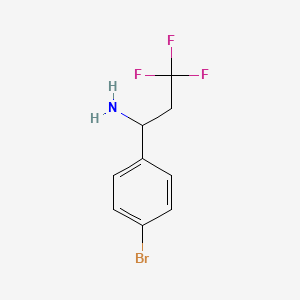

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQGIGAQJPNZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Azides, nitriles

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in the development of drugs targeting various conditions:

- Antidepressants: Research indicates that compounds with similar structural motifs can exhibit antidepressant-like effects. The trifluoromethyl group is often associated with increased lipophilicity and bioavailability in drug candidates .

- Anticancer Agents: The bromophenyl moiety is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by modulating signaling pathways related to cell proliferation .

Material Science Applications

Polymer Chemistry:

The unique properties of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine make it a valuable building block in polymer synthesis. Its ability to form strong covalent bonds can enhance the thermal and mechanical stability of polymers:

- Fluorinated Polymers: The incorporation of trifluoromethyl groups into polymer chains can improve chemical resistance and thermal stability. This application is particularly relevant in coatings and materials exposed to harsh environments .

Agrochemical Applications

Pesticide Development:

The compound's structural features may also lend themselves to the development of agrochemicals:

- Insecticides and Herbicides: Compounds with bromophenyl and trifluoromethyl groups have shown efficacy as insecticides due to their neurotoxic effects on pests. Research into similar compounds indicates potential for developing new pesticides that are effective yet environmentally friendly .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine | Antidepressant | |

| Similar Brominated Compounds | Anticancer | |

| Trifluoromethyl Derivatives | Insecticide |

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of various trifluoromethylated compounds. It was found that those with a bromophenyl group exhibited significant activity in animal models, suggesting that 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine could be a candidate for further development in this area .

Case Study 2: Polymer Enhancement

Research on polymers incorporating trifluoromethyl groups demonstrated improved thermal stability and mechanical properties. The introduction of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine into polymer matrices has shown promise in creating materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs with modifications to the aryl group, fluorine substitution patterns, or amine backbone. Key comparisons are summarized below:

Key Observations:

Fluorine vs. Other Halogens: Replacement of bromine with chlorine (e.g., in ) reduces molecular weight but may diminish electrophilic aromatic substitution reactivity. The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs .

Amine Backbone Modifications : Elongation of the propane chain to butan-1-amine () introduces conformational flexibility, improving binding to protein targets like kinases .

Biological Activity : The oxadiazole-containing analog () shows superior anti-inflammatory activity (59.5% suppression vs. 60% in the target compound) but higher synthetic complexity .

Biological Activity

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound with significant biological activity, primarily due to its structural characteristics that include a bromophenyl moiety and a trifluoropropanamine group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and potential applications.

The molecular formula of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is C₉H₉BrF₃N. The presence of bromine enhances its reactivity compared to similar compounds without halogen substitutions. The trifluoromethyl group contributes to its lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | Chlorine instead of bromine | Different reactivity due to chlorine |

| 1-(Phenyl)-3,3,3-trifluoropropan-1-amine | Lacks halogen substitution | More hydrophobic; different biological activity |

| 2-(4-Bromophenyl)-2-methylpropane | Different carbon skeleton | May exhibit different physical properties |

The biological activity of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine can be attributed to its ability to interact with various biological targets. Research indicates that the compound may act as an enzyme inhibitor or a receptor modulator, although specific targets have yet to be fully elucidated. The bromine atom enhances the compound's electrophilicity, potentially facilitating interactions with nucleophilic sites in biological systems .

Case Studies

- Enzyme Interaction Studies : In a study investigating the interaction of various fluorinated compounds with enzyme systems, 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine demonstrated promising inhibitory effects against certain enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting metabolic disorders .

- Neuropharmacological Research : Preliminary investigations into the neuropharmacological effects of this compound indicate that it may influence neurotransmitter systems, possibly acting as a modulator of central nervous system activity. Such properties could make it a candidate for further exploration in treating neurological disorders .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine. Modifications to the bromophenyl group and trifluoropropanamine structure have been shown to significantly affect biological activity. For instance, substituting bromine with other halogens or functional groups alters both reactivity and biological efficacy .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine. Results indicate that the compound exhibits moderate cytotoxic effects against various cancer cell lines while showing selective inhibition against specific enzymes critical for tumor growth .

Q & A

Q. How can researchers design an efficient synthetic route for 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine?

- Methodological Answer : A plausible route involves coupling a 4-bromophenyl precursor with a trifluoromethyl-containing building block. For example, the Suzuki-Miyaura cross-coupling reaction (using palladium catalysts) could link the bromophenyl group to a trifluoropropane backbone. Alternatively, reductive amination of 4-bromoacetophenone derivatives with trifluoroethylamine may yield the target compound. Key intermediates like 4-bromophenylboronic acid (e.g., ) or trifluoromethanesulfonate esters ( ) could be utilized. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (0–80°C), and catalytic systems (Pd(PPh₃)₄ or Buchwald-Hartwig catalysts) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify the aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and trifluoromethyl group (¹⁹F NMR at δ -60 to -70 ppm).

- HRMS : High-resolution mass spectrometry to confirm molecular weight (expected ~267.0 g/mol for C₉H₉BrF₃N).

- IR : Absorbance peaks for C-F stretching (~1100–1250 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Cross-referencing with PubChem data (e.g., ) or crystallographic databases (e.g., ) can validate assignments .

Q. How should researchers assess the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent bromine displacement or hydrolysis ().

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 1–4 weeks) monitored via HPLC or TLC.

- Reactivity Screening : Test compatibility with common reagents (e.g., acids/bases) to identify conditions causing decomposition (e.g., highlights risks of moisture-sensitive amines) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as an intermediate in amination reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the amine center, facilitating nucleophilic attacks. For example, in Pd-catalyzed couplings, the bromophenyl group acts as a directing/leaving group. Computational studies (DFT) can map transition states, while isotopic labeling (e.g., ¹⁵N) traces reaction pathways. and describe analogous trifluoromethyl-aniline systems undergoing such mechanisms .

Q. How do the fluorine atoms influence the compound’s bioactivity in drug discovery contexts?

- Methodological Answer :

- Lipophilicity : Fluorine increases membrane permeability (logP reduction by ~0.5–1.0 unit).

- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation (CYP450 enzymes).

- Target Binding : Fluorine’s electronegativity enhances hydrogen-bonding with protein active sites. Comparative studies using non-fluorinated analogs (e.g., replacing CF₃ with CH₃) can isolate fluorine’s effects (see for related fluorinated amines) .

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer :

- Structural Reanalysis : Verify compound purity via HPLC (>98%) and crystallography ().

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration).

- SAR Modeling : Use QSAR to correlate substituent effects (e.g., bromine position, ) with activity trends. Contradictions may arise from impurities (e.g., notes bromochlorophenol byproducts) or stereochemical differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.